molecular formula C13H22N2O B1464461 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one CAS No. 1308383-79-0

1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one

Cat. No.: B1464461
CAS No.: 1308383-79-0
M. Wt: 222.33 g/mol
InChI Key: RNCRGJTXXHMFOA-UHFFFAOYSA-N
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Description

1-{2-Azabicyclo[221]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one typically involves the use of advanced organic synthesis techniques. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be applied to a broad array of substrates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure.

    Piperidine: A simpler compound that forms part of the structure of 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one.

Uniqueness

This compound is unique due to its combination of a bicyclic azabicycloheptane core and a piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c16-13(8-10-3-5-14-6-4-10)15-9-11-1-2-12(15)7-11/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCRGJTXXHMFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one
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1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one
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1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one

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